molecular formula C19H16FNO4 B14989100 N-(4-fluorobenzyl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

N-(4-fluorobenzyl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B14989100
M. Wt: 341.3 g/mol
InChI Key: CNNMFXJHYQSEFW-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin and 4-fluorobenzylamine.

    Acylation Reaction: The 7-hydroxy-4-methylcoumarin undergoes an acylation reaction with acetic anhydride to form 7-acetoxy-4-methylcoumarin.

    Nucleophilic Substitution: The 7-acetoxy-4-methylcoumarin is then reacted with 4-fluorobenzylamine in the presence of a base such as potassium carbonate to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of green solvents and catalysts to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Fluorophenyl)methyl]-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

    Reduction: The carbonyl group at the 2-position can be reduced to form a hydroxyl group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 7-keto-4-methylcoumarin derivatives.

    Reduction: Formation of 2-hydroxy-4-methylcoumarin derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-[(4-Fluorophenyl)methyl]-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Warfarin: A well-known coumarin derivative used as an anticoagulant.

    Dicoumarol: Another anticoagulant with a similar structure.

    4-Methylumbelliferone: A coumarin derivative with anti-inflammatory properties.

Uniqueness

N-[(4-Fluorophenyl)methyl]-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and selectivity. This structural feature distinguishes it from other coumarin derivatives and contributes to its potential therapeutic applications.

Properties

Molecular Formula

C19H16FNO4

Molecular Weight

341.3 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C19H16FNO4/c1-11-15-7-6-14(22)8-17(15)25-19(24)16(11)9-18(23)21-10-12-2-4-13(20)5-3-12/h2-8,22H,9-10H2,1H3,(H,21,23)

InChI Key

CNNMFXJHYQSEFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

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